![molecular formula C21H19ClN4O2S B2863945 N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-4-乙氧基苯甲酰胺 CAS No. 894049-44-6](/img/structure/B2863945.png)

N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

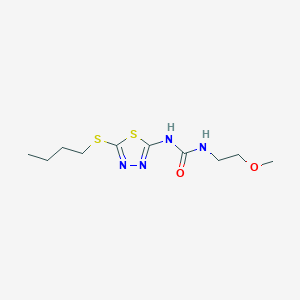

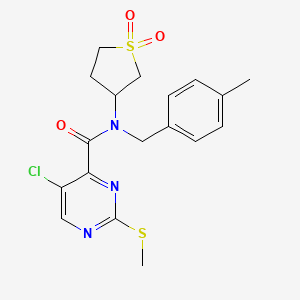

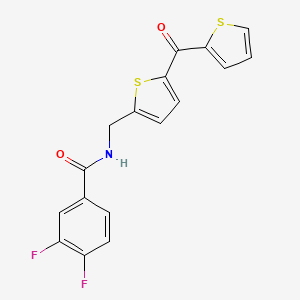

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide” is a compound with the molecular formula C23H17ClN4OS . It belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction conditions typically involve refluxing in a suitable solvent . The structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit high reactivity towards various electrophilic reagents . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol and an exact mass of 432.0811600 . Its molecular structure was confirmed by 1H-NMR, 13C-NMR, 2D NMR and LC-MS .科学研究应用

合成和生物活性

- 已经合成并评估了具有类似结构的化合物的生物活性。例如,一项研究以类似的化合物为原料合成了新型杂环化合物,对其进行了表征并筛选了其对脂肪酶和 α-葡萄糖苷酶的抑制作用,显示出显着的抗脂肪酶和抗 α-葡萄糖苷酶活性 (Bekircan、Ülker 和 Menteşe,2015)。

结构分析

- 已经对相关化合物的结构进行了分析,例如 6-(2-氯苯基)-3-(4-乙氧基苯基)-1,2,4-三唑并[3,4-b][1,3,4]噻二唑,揭示了分子结构和键长的见解,这对于理解此类化合物的性质至关重要 (Lei、Zhang、Huang 和 Zhang,2006)。

抗菌剂

- 已经合成并测试了类似的化合物作为抗菌剂。例如,一项研究合成了一种相关化合物的曼尼希碱的偶氮甲碱,并将其评估为抗菌剂,对各种细菌和真菌菌株表现出中等的活性 (Sah、Bidawat、Seth 和 Gharu,2014)。

抗癌潜力

- 研究还探索了相关化合物的潜在抗癌特性。一项研究重点关注含有噻唑环的衍生物的合成和抗菌筛选,暗示了它们可能对微生物疾病(包括细菌和真菌感染)进行治疗干预,这可以作为抗癌研究的基础 (Desai、Rajpara 和 Joshi,2013)。

分子对接研究

- 已经对带有 1,2,4-三唑的苯并咪唑衍生物进行了分子对接研究,评估了它们的抗癌特性,这可以深入了解作用机制和类似化合物在癌症研究中的潜在应用 (Karayel,2021)。

作用机制

Target of Action

The compound, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic drugs Similar compounds have shown potent effects on various human tumor cell lines .

Mode of Action

It has been reported that a similar compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . This suggests that the compound may interact with its targets, possibly DNA topoisomerases, leading to changes in DNA topology and affecting DNA replication and transcription.

Biochemical Pathways

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may affect multiple biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression.

Result of Action

Similar compounds have shown cytotoxic activity on various human tumor cell lines , suggesting that this compound may have potential antitumor effects.

未来方向

Thiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the design and structure–activity relationship of bioactive molecules . The anticancer efficacy of similar compounds against breast cancer cell lines has been compared to standard anticancer drugs .

生化分析

Biochemical Properties

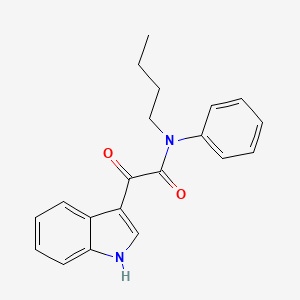

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and functional groups of the compound.

Cellular Effects

Related compounds such as indole derivatives have shown cytotoxicity against selected human cancer cell lines , suggesting potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other bioactive compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide in animal models have not been reported. Related compounds have shown activity in animal models .

Metabolic Pathways

The metabolic pathways involving N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide are not currently known. Related compounds such as indole derivatives are involved in various metabolic pathways .

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAXNYXVJXQXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)

![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)